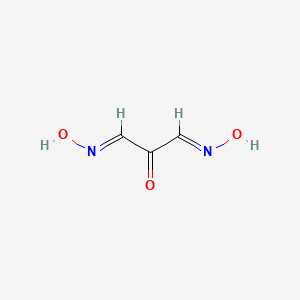

1,2,3-Propanetrione, 1,3-dioxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

41886-31-1 |

|---|---|

Molecular Formula |

C3H4N2O3 |

Molecular Weight |

116.08 g/mol |

IUPAC Name |

(1E,3E)-1,3-bis(hydroxyimino)propan-2-one |

InChI |

InChI=1S/C3H4N2O3/c6-3(1-4-7)2-5-8/h1-2,7-8H/b4-1+,5-2+ |

InChI Key |

ISKCMAJAPALGKY-GRSRPBPQSA-N |

SMILES |

C(=NO)C(=O)C=NO |

Isomeric SMILES |

C(=N/O)\C(=O)/C=N/O |

Canonical SMILES |

C(=NO)C(=O)C=NO |

Origin of Product |

United States |

Preparation Methods

Preparation of 1,2,3-Propanetrione (Mesoxaldehyde) as a Precursor

The synthesis of 1,2,3-propanetrione is a critical step since the dioxime is derived from this tricarbonyl compound. The major approaches involve oxidation of sugar derivatives or related intermediates:

1.1 From D-Glucose via Triose Reductone

Step 1: Formation of Triose Reductone

- D-glucose (250 g) is dissolved in water (3.75 L).

- Additives: Lead acetate (135 g), potassium cyanide (30 mg), copper acetate (500 mg).

- The mixture is heated under nitrogen to 92°C.

- Sodium hydroxide (85 g in 250 mL water) is added and shaken briefly.

- Acidification with glacial acetic acid (40 mL) and rapid cooling follows.

- The lead salt of triose reductone is isolated by centrifugation and washed with water, acetone, and ether.

- Yield: 125 g of lead salt with 58.8% Pb content.

Step 2: Conversion to Free Triose Reductone

- The lead salt is suspended in dry acetone and treated with 85% phosphoric acid.

- After shaking and filtration, the acetone solution is concentrated and chilled to -15°C.

- Crystals of triose reductone are collected and dried.

- Purification by sublimation yields pure triose reductone (mp 153°C).

Step 3: Oxidation to 1,2,3-Propanetrione

- Triose reductone is oxidized using selenium dioxide, which selectively oxidizes hydroxyl groups without affecting the aldehyde.

- This yields mesoxaldehyde (1,2,3-propanetrione), the simplest tricarbonyl compound.

This method is based on the work of Bauer and Teed (1955) and further elaborated by researchers studying sugar fragmentation and oxidation pathways.

-

- Commercial diacetin (glyceryl diacetate) contains 1,2- and 1,3-isomers.

- Only the 1,3-diacetate is convertible to dihydroxyacetone, which can be further processed to mesoxaldehyde.

- Separation of isomers is challenging due to close boiling points.

- Synthesis of pure 1,3-diacetate can be achieved by acetylation of glycerin chlorohydrins or bromohydrins, as described by Schmidt et al. (1913).

Conversion of 1,2,3-Propanetrione to 1,2,3-Propanetrione, 1,3-Dioxime

- The free 1,2,3-propanetrione is highly reactive and prone to polymerization.

- To stabilize and isolate the compound, it is converted to the 1,3-dioxime derivative (also known as DINA).

- This conversion involves reaction with hydroxylamine or similar oxime-forming reagents.

- The dioxime form is more stable and easier to handle than the parent trione.

- The preparation of the dioxime hinges on the immediate conversion of freshly prepared mesoxaldehyde to prevent polymerization or degradation.

Summary Table of Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | D-Glucose | NaOH, Lead acetate, Cu acetate, KCN, heat | Lead salt of triose reductone | Isolated by centrifugation and washing |

| 2 | Lead salt of triose reductone | H3PO4 in acetone, filtration, chilling | Pure triose reductone | Purified by sublimation |

| 3 | Triose reductone | Selenium dioxide oxidation | 1,2,3-Propanetrione (mesoxaldehyde) | Sensitive, prone to polymerization |

| 4 | 1,2,3-Propanetrione | Hydroxylamine or oxime reagent | This compound | Stabilized dioxime derivative |

Research Findings and Considerations

- The method from D-glucose is advantageous due to the availability and low cost of glucose.

- The oxidation with selenium dioxide is selective and preserves the aldehyde functionality.

- Handling of mesoxaldehyde requires immediate conversion to prevent polymerization.

- Purification steps such as sublimation are critical for obtaining pure intermediates.

- Alternative synthetic routes exist but may involve more steps or difficult separations.

- The dioxime derivative is useful for further chemical transformations and analytical studies due to its stability.

Q & A

Q. Table 1. Key Spectral Data for 1,3-Dioxime

| Technique | Key Peaks/Shifts | Reference |

|---|---|---|

| FT-IR | 3250 cm⁻¹ (N-H), 1620 cm⁻¹ (C=N) | |

| ¹H NMR (DMSO-d6) | δ 10.2 (s, 2H, oxime) | |

| HRMS (ESI+) | m/z 278.0691 [M+H]⁺ |

Q. Table 2. Biological Activity of Related Derivatives

| Compound | Cell Line (IC₅₀, μM) | Mechanism | Reference |

|---|---|---|---|

| Chromenoselenadiazole 4b | MCF-7: 12.3 ± 1.2 | ROS-mediated apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.